![molecular formula C15H15FN2O3 B3023236 N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide CAS No. 953752-71-1](/img/structure/B3023236.png)
N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide
Description
The compound N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is not directly mentioned in the provided papers. However, we can infer from the related literature that compounds with similar structures have been synthesized and evaluated for various biological activities, such as agonistic activity against β3-adrenergic receptors, which could be potential drugs for treating obesity and type 2 diabetes . Additionally, the synthesis of related compounds with potential anticancer activity has been reported, targeting specific receptors through molecular docking analysis .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting with the appropriate phenol or aniline derivatives. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Similarly, the title compound mentioned in paper was synthesized by reducing N-(2-methoxy-4-nitrophenyl)acetamide with Pd/C as a catalyst under a hydrogen atmosphere. These methods suggest that the synthesis of N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide would likely involve a nitro reduction step and subsequent reactions to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation of the 2-acetylaminoacetamide moiety and the presence of classical N-H...O hydrogen bonds . These findings suggest that the molecular structure of N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide would also be characterized by hydrogen bonding and specific conformational features.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nitro reduction, acetylation, and the formation of amide bonds . The stability of these compounds can vary, as seen with N-hydroxyacetaminophen, which is moderately unstable at physiological pH and temperature . The reactivity of such compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the overall chemical behavior and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the crystal structure and hydrogen bonding patterns can affect the solubility and stability of the compounds . The presence of functional groups such as amide, nitro, and methoxy can also influence properties like melting point, boiling point, and reactivity towards other chemicals. The spectral data, including IR, UV, MS, 1H NMR, and 13C NMR, provide insights into the functional groups present and the purity of the synthesized compounds .
properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-14-8-11(17)5-6-13(14)18-15(19)9-21-12-4-2-3-10(16)7-12/h2-8H,9,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAPYJRMBEFRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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